molecular formula C14H8N2O2 B12624058 2-(3-Isocyanatophenyl)-1,3-benzoxazole CAS No. 918435-35-5

2-(3-Isocyanatophenyl)-1,3-benzoxazole

Cat. No.: B12624058
CAS No.: 918435-35-5
M. Wt: 236.22 g/mol
InChI Key: FHALCAFJRSBEBP-UHFFFAOYSA-N
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Description

2-(3-Isocyanatophenyl)-1,3-benzoxazole is an organic compound that features both an isocyanate group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isocyanatophenyl)-1,3-benzoxazole typically involves the reaction of 3-aminophenyl isocyanate with 2-aminophenol under controlled conditions. The reaction proceeds through a cyclization process, forming the benzoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the isocyanate group, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isocyanatophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, triethylamine as a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the benzoxazole ring.

    Substitution: Ureas and carbamates formed from the reaction with amines and alcohols.

Scientific Research Applications

2-(3-Isocyanatophenyl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(3-Isocyanatophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and pathways, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylphenyl isocyanate
  • 4-Acetylphenyl isocyanate
  • 1-Adamantyl isocyanate
  • Benzenesulfonyl isocyanate
  • Benzyl isocyanate

Uniqueness

2-(3-Isocyanatophenyl)-1,3-benzoxazole is unique due to the presence of both the isocyanate group and the benzoxazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

918435-35-5

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

2-(3-isocyanatophenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H8N2O2/c17-9-15-11-5-3-4-10(8-11)14-16-12-6-1-2-7-13(12)18-14/h1-8H

InChI Key

FHALCAFJRSBEBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C=O

Origin of Product

United States

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